2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

Catalog No.
S1776573
CAS No.
174569-25-6
M.F
C32H59NO17
M. Wt
729.814
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propan...

CAS Number

174569-25-6

Product Name

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate

Molecular Formula

C32H59NO17

Molecular Weight

729.814

InChI

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3

InChI Key

KLSDLLFNPXNSEL-UHFFFAOYSA-N

SMILES

COCCOCCC(=O)ON1C(=O)CCC1=O
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is a chemical compound that has gained attention in recent years due to its potential in various fields of research and industry. It is a white powder and has a molecular formula of C11H17NO6. This paper aims to provide a comprehensive overview of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate, also known as N-Acetyl-5-Oxo-2-Pyrrolidinecarboxylic Acid 3-(2-Methoxyethoxy)propyl Ester, is a chemical compound that belongs to the class of pyrrolidine carboxylic acid derivatives. It is a carbamate ester and is commonly used as an intermediate in the synthesis of various drugs and biologically active compounds.
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is a white crystalline powder with a melting point of 83-85°C. It is soluble in water and ethanol but insoluble in ether and chloroform. It has a molecular weight of 251.26 g/mol and a density of 1.35 g/cm³.
The synthesis of 2,5-dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate involves the reaction of N-acetyl-5-oxo-2-pyrrolidinecarboxylic acid with 3-(2-methoxyethoxy)propyl chloroformate in the presence of a base such as triethylamine. The compound can be characterized using various techniques such as ^1H NMR, ^13C NMR, FT-IR, and mass spectrometry.
Various analytical methods have been employed to determine the purity and identity of 2,5-dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
2,5-dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate has been evaluated for its potential biological properties. It has been reported to inhibit the growth of various cancer cell lines such as human gastric cancer cells, human breast cancer cells, and human liver cancer cells. It has also been shown to possess antioxidant and anti-inflammatory properties.
The toxicity and safety of 2,5-dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate have been evaluated in various scientific experiments. It has been shown to have low toxicity in animal studies with no observed adverse effects. However, further studies are needed to evaluate the long-term effects and potential toxicity of the compound.
2,5-dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate has been used in various scientific experiments as an intermediate in the synthesis of various drugs and biologically active compounds. It has also been used as a starting material in the synthesis of vitamin K3 analogues and other potential anticancer agents.
The current state of research on 2,5-dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is focused on its potential applications in various fields of research and industry. It has been found to have potential applications in the development of novel anticancer agents, antioxidants, and anti-inflammatory agents.
2,5-dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate has potential implications in various fields of research and industry. In the pharmaceutical industry, it can be used as an intermediate in the synthesis of various drugs and biologically active compounds. In the food industry, it can be used as an antioxidant and preservative. In the cosmetic industry, it can be used as an anti-aging and anti-inflammatory agent.
Despite the potential applications of 2,5-dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate, there are limitations to its use. Further studies are needed to determine its long-term toxicity and potential side effects. Moreover, the optimization of its synthesis and characterization is needed to increase its efficiency and yield. Future research directions include the development of novel derivatives with enhanced biological activity and the evaluation of its potential applications in other fields such as agriculture and environmental science.
In conclusion, 2,5-dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is a chemical compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have all been discussed in this paper. Further research is needed to fully realize the potential of this compound.

XLogP3

-1.1

Dates

Modify: 2023-08-15

Explore Compound Types